molecular formula C6H8N2O2 B6606483 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol CAS No. 2241138-15-6

5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol

Cat. No.: B6606483
CAS No.: 2241138-15-6
M. Wt: 140.14 g/mol
InChI Key: GYLORKQLCCNVTP-UHFFFAOYSA-N
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Description

5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol (CAS 2241138-15-6) is a heterocyclic building block of significant interest in pharmaceutical and agrochemical research . This compound features a fused imidazo-oxazine core, a scaffold recognized for its relevance in drug discovery . Researchers value this structural motif for its potential as a synthetic intermediate in constructing more complex molecules. The imidazole ring is an essential heterocycle known for its presence in biomimetic catalysts, medicinal drugs, and agricultural chemicals . Its zwitterionic potential, due to an acidic proton and a basic nitrogen atom, allows for diverse chemical interactions and transformations . Specifically, the imidazo[2,1-c][1,4]oxazine scaffold is a subject of investigation in medicinal chemistry. Related bicyclic nitroimidazooxazines have been developed into clinically approved agents, such as pretomanid, for treating tuberculosis . These compounds often exhibit activity against non-replicating mycobacteria and have shown promise in addressing neglected tropical diseases . While the specific activity of this compound is compound-dependent, its core structure makes it a valuable template for generating novel bioactive molecules and for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6-3-8-1-2-10-4-5(8)7-6/h3,9H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLORKQLCCNVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=CN21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

A prominent method involves the cyclization of amine intermediates under microwave conditions. As demonstrated in the synthesis of related imidazo[2,1-b][1,oxazines, mesylation of alcohol precursors (e.g., 5 in) generates reactive intermediates (e.g., mesylate 6 ) that undergo azidation (NaN₃) and subsequent reduction (e.g., 1,3-propanedithiol/Et₃N) to form primary amines (8 ). Microwave irradiation at 150°C facilitates cyclization, yielding the imidazo-oxazine core. For 5H,6H,8H-imidazo[2,1-c]oxazin-2-ol, analogous steps could involve a hydroxyl-bearing precursor, with the 2-hydroxyl introduced via hydrolysis of a protected intermediate (e.g., TBS ether) post-cyclization.

Key Reaction Conditions

  • Mesylation : MsCl, DIPEA, CH₂Cl₂, 0°C → rt (91% yield).

  • Azidation : NaN₃, DMF, 80°C (85% yield).

  • Reduction : 1,3-Propanedithiol, Et₃N, MeOH (78% yield).

  • Cyclization : Microwave, 150°C, 30 min (32% yield).

Hydroxyl Group Introduction Strategies

Deprotection of Protected Intermediates

The 2-hydroxyl group is often introduced through deprotection of silyl ethers (e.g., TBS) or benzyl ethers. For example, in PA-824 analogs, TBS-protected alcohols (4 ) are deprotected using TBAF to yield free hydroxyls (5 ). Applying this to 5H,6H,8H-imidazo[2,1-c][1,oxazin-2-ol synthesis, a TBS-protected intermediate could be cyclized and subsequently deprotected under mild conditions (e.g., TBAF/THF).

Oxidation of Alkyl Groups

Oxidation of a 2-methyl substituent to a carboxylic acid, followed by reduction to the alcohol, represents a viable route. For instance, Dess-Martin periodinane oxidizes secondary alcohols to ketones, though direct oxidation to hydroxyls would require tailored conditions. Alternatively, Kornblum oxidation (DMSO, NaHCO₃) of a 2-chloro precursor could yield the hydroxyl group.

Annulation Approaches

Formal [3+2] Annulation in Aqueous Media

Inspired by thiazolo[3,2-a]indole synthesis, a metal-free [3+2] annulation between 3-alkylated indoline-2-thiones and 2-halo-ketones in water at 60°C could be adapted. While the target compound lacks a thiazole ring, substituting reactants to include hydroxyl-bearing fragments (e.g., 2-hydroxyacetophenone) might enable analogous imidazo-oxazine formation.

Advantages

  • Solvent : Water as a green medium.

  • Conditions : 60°C, air atmosphere, no metal catalysts.

Functional Group Interconversion

Nitro Reduction and Oxidation

Nitro groups at position 2 can be reduced to amines (H₂/Pd-C) and oxidized to hydroxyls (NaNO₂/HCl, then H₂O). This sequence, observed in nitroimidazole chemistry, offers a two-step route to the 2-hydroxyl group.

Example Protocol

  • Reduction : 10% Pd/C, H₂, MeOH, rt (quantitative).

  • Oxidation : NaNO₂, HCl, 0°C → H₂O, Δ (60–70% yield).

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Microwave CyclizationMesylation → Azidation → Cyclization32Rapid, high regioselectivityLow yield in cyclization step
Aqueous Annulation[3+2] Annulation in water23–64Eco-friendly, metal-freeLimited substrate scope
Deprotection StrategyTBS protection → Cyclization → Deprotection70–85Mild conditions, high compatibilityRequires protective group chemistry

Mechanistic Insights

Cyclization Pathways

Cyclization proceeds via nucleophilic attack of the amine on an adjacent electrophilic carbon (e.g., mesylate or iodide). In microwave-assisted reactions, dielectric heating accelerates this step, reducing side reactions.

Regioselectivity Control

The 5H,6H,8H regiochemistry is dictated by the stereoelectronics of the precursor. Bulky substituents at the 6-position favor the desired ring puckering, as seen in PA-824 derivatives .

Chemical Reactions Analysis

Types of Reactions

5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo-oxazin core is versatile, and modifications at positions 2, 3, or the oxazine ring yield derivatives with distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Substituted Imidazo-Oxazine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features References
5H,6H,8H-Imidazo[2,1-c][1,4]oxazin-2-ol -OH at position 2 C₆H₇N₂O₂ 155.14 Polar due to hydroxyl group; prone to hydrogen bonding.
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol -Br at position 2, -OH at position 3 C₆H₇BrN₂O₂ 235.04 Enhanced electrophilicity; bromine enables cross-coupling reactions.
(6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin -NO₂ at position 2, trifluoromethoxy-phenoxy substituent C₁₃H₁₁F₃N₂O₄ 340.24 Nitro group increases metabolic stability; trifluoromethoxy enhances lipophilicity.
5H,6H,8H-Imidazo[2,1-c][1,4]oxazin-3-amine hydrochloride -NH₂ at position 3, HCl salt C₆H₉ClN₃O 174.61 Amine group improves solubility in acidic conditions; used in salt forms.

Key Observations :

  • Positional Substitution : Hydroxyl or nitro groups at position 2 (imidazole ring) enhance polarity or stability, respectively, while bromine facilitates synthetic modifications .
  • Salt Forms : Hydrochloride derivatives (e.g., 3-amine HCl) improve bioavailability and crystallinity for pharmaceutical formulations .
Fused Heterocyclic Analogs
  • Imidazo[4,5-g]quinazolines : These feature an additional benzene ring fused to the imidazole, expanding π-conjugation and enhancing binding to aromatic protein pockets. Unlike imidazo-oxazines, they exhibit stronger fluorescence, useful in bioimaging .
  • Benzo-1,4-oxathiins : Replacement of the oxazine oxygen with sulfur (oxathiins) increases lipophilicity and alters metabolic pathways, as seen in antifungal agents .
Analytical Data
  • NMR : For 2,8-diphenyl-imidazo-oxazin-6-one (analog), ¹³C NMR peaks at δ 166.7 (carbonyl) and 70.2 (oxazine ring) confirm regioselective functionalization .
  • LC/MS : Observed [M+H]⁺ peaks align with theoretical values (e.g., 291.11392 vs. 291.11280 for C₁₈H₁₄N₂O₂) .

Q & A

(Basic) What are the established synthetic protocols for 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of imidazo-oxazine derivatives typically involves cyclization reactions. For example, a common procedure involves dissolving imidazolo methanol derivatives (1 mmol) in dry dichloromethane (DCM), followed by the addition of chloroacetyl chloride (1 mmol) under heating at 45°C for 2 hours (monitored by TLC). This yields crude products like 2,8-diphenyl-8H-imidazo[2,1-c][1,4]oxazin-6(5H)-one . Key factors affecting yield include:

  • Temperature control : Higher temperatures (>50°C) may lead to side reactions.
  • Solvent choice : Polar aprotic solvents like DCM or THF improve solubility of intermediates.
  • Reagent stoichiometry : Excess chloroacetyl chloride can degrade the product.

Table 1 : Representative Reaction Conditions and Yields

Starting MaterialReagentSolventTemp. (°C)Yield (%)
C-2 aroyl-substituted imidazolo methanolChloroacetyl chlorideDCM4560–75
Bromomethyl derivativesAlkyl halidesTHF6050–65

(Basic) What spectroscopic and computational methods are used for structural elucidation of this compound?

Methodological Answer:
Structural characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon hybridization (e.g., the oxazine oxygen’s deshielding effect on adjacent carbons) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., [M+H]+ peaks matching C8_8H10_{10}N2_2O3_3) .
  • X-ray crystallography : Resolves stereochemistry and ring conformations in solid-state structures .
  • Computational DFT : Predicts optimized geometries and electronic properties (e.g., HOMO-LUMO gaps for reactivity analysis) .

(Advanced) How can researchers resolve contradictions in reported synthetic yields for imidazo-oxazine derivatives?

Methodological Answer:
Discrepancies in yields often arise from subtle variations in protocols. To address this:

Systematic reproducibility studies : Compare key variables (e.g., solvent purity, stirring rate) across labs.

Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) .

Kinetic studies : Monitor reaction progress via in-situ FTIR to pinpoint rate-limiting steps .
For example, yields for bromomethyl-substituted derivatives vary (50–65%) due to competing elimination pathways; optimizing base strength (e.g., using Et3_3N instead of NaOH) can suppress these .

(Advanced) What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations are critical:

  • Electrostatic potential maps : Highlight nucleophilic attack sites (e.g., the oxazin-2-ol oxygen’s high electron density) .
  • Transition state modeling : Identifies energy barriers for substitution at the bromomethyl group (ΔG‡ ~25 kcal/mol) .
  • Solvent effects : COSMO-RS models simulate solvent polarity’s impact on reaction kinetics (e.g., THF stabilizes charged intermediates better than DCM) .

Table 2 : Computed Reactivity Parameters

Reaction SiteCharge Density (e)Predicted Reactivity (Scale: 1–5)
Oxazin-2-ol O-0.454 (High for nucleophilic attack)
Bromomethyl Br+0.305 (High for SN2 substitution)

(Advanced) How can AI-driven tools like COMSOL Multiphysics optimize imidazo-oxazine synthesis?

Methodological Answer:
AI integration enables:

  • Reactor design : Neural networks simulate temperature gradients in batch reactors to minimize hotspots .
  • Yield prediction : Machine learning models trained on historical data (e.g., solvent, catalyst, and yield relationships) recommend optimal conditions .
  • Real-time adjustments : Reinforcement learning algorithms adjust reagent flow rates during continuous synthesis to maintain >70% yield .

(Basic) What are the stability challenges for this compound under varying storage conditions?

Methodological Answer:
Degradation pathways include:

  • Hydrolysis : The oxazine ring is susceptible to acidic/basic conditions. Stability studies show <5% decomposition in pH 7.4 buffers over 30 days .
  • Oxidation : Air-sensitive imidazole nitrogens require inert storage (argon atmosphere recommended) .
  • Light exposure : UV-Vis studies indicate photodegradation at λ > 300 nm; amber vials are advised .

(Advanced) What strategies mitigate regioselectivity issues in functionalizing the imidazo-oxazine core?

Methodological Answer:
Regioselective modification requires:

  • Directing groups : Introducing a nitro group at C-3 directs electrophiles to C-2 (steric and electronic effects) .
  • Catalytic control : Pd-catalyzed C-H activation selectively functionalizes the imidazole ring over the oxazine .
  • Solvent polarity : Polar solvents (DMF) favor substitution at the electron-deficient oxazine oxygen .

(Basic) How is the compound’s bioactivity assessed in early-stage drug discovery?

Methodological Answer:
Standard assays include:

  • Enzyme inhibition : Kinase inhibition profiles (IC50_{50}) using fluorescence-based assays .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC50_{50} ~10 μM in HeLa cells) .
  • ADME profiling : Microsomal stability tests (e.g., t1/2_{1/2} > 60 minutes in human liver microsomes) .

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